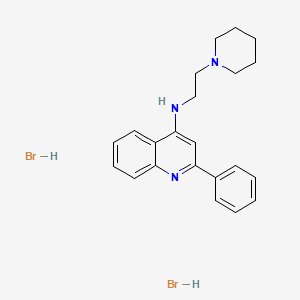
Fmoc-N-amido-PEG6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-amido-PEG6-amine: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an Fmoc-protected amine and a terminal amine group. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can be employed in additional conjugations. The hydrophilic PEG spacer increases solubility in aqueous media .
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-N-amido-PEG6-amine is synthesized through a series of chemical reactions involving the attachment of an Fmoc group to a PEG chain. The process typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Fmoc Group: The activated PEG chain is then reacted with Fmoc-protected amine to form this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG chains are activated using industrial-grade reagents.
Automated Synthesis: Automated systems are used to attach the Fmoc group to the activated PEG chains.
High-Throughput Purification: High-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: Fmoc-N-amido-PEG6-amine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be deprotected under basic conditions to yield a free amine.
Substitution: The free amine can react with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Basic conditions, such as the use of piperidine, are commonly used for deprotection of the Fmoc group.
Substitution: Reagents such as EDC, DCC, and NHS (N-hydroxysuccinimide) are used to facilitate the formation of amide bonds.
科学研究应用
Chemistry: Fmoc-N-amido-PEG6-amine is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are small molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Biology: In biological research, this compound is used as a linker in the development of bioconjugates and drug delivery systems. The hydrophilic PEG spacer enhances the solubility and stability of the conjugates .
Medicine: In the medical field, this compound is employed in the development of targeted therapies, including antibody-drug conjugates (ADCs) and other therapeutic agents .
Industry: Industrially, this compound is used in the production of various PEGylated compounds, which have applications in pharmaceuticals, cosmetics, and biotechnology .
作用机制
Mechanism: Fmoc-N-amido-PEG6-amine acts as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways: The molecular targets of this compound include various proteins involved in disease pathways. By facilitating the degradation of these proteins, this compound-based PROTACs can modulate disease progression and offer therapeutic benefits .
相似化合物的比较
Fmoc-N-amido-PEG4-amine: Similar to Fmoc-N-amido-PEG6-amine but with a shorter PEG spacer.
Fmoc-N-amido-PEG8-amine: Similar to this compound but with a longer PEG spacer.
Fmoc-N-amido-PEG6-acid: Contains a terminal carboxylic acid instead of an amine
Uniqueness: this compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in drug delivery and bioconjugation .
属性
分子式 |
C29H42N2O8 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H42N2O8/c30-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-31-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23,30H2,(H,31,32) |
InChI 键 |
YEBWGCPXUNRKIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)




![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)
